Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

PTP1B Inhibition Type 2 Diabetes Insulin Signaling

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- (CAS 20958-18-3), commonly known as Dihydroisotanshinone I (DT), is a tetracyclic abietane-type diterpenoid quinone isolated predominantly from the roots of *Salvia miltiorrhiza* Bunge. It belongs to the tanshinone class of natural products, characterized by a fused phenanthrene-furan-dione scaffold.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 20958-18-3
Cat. No. B210586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
CAS20958-18-3
Synonymsdihydroisotanshinone I
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C
InChIInChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3
InChIKeyKXNYCALHDXGJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Dihydroisotanshinone I (CAS 20958-18-3) Baseline Profile for Scientific Procurement


Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- (CAS 20958-18-3), commonly known as Dihydroisotanshinone I (DT), is a tetracyclic abietane-type diterpenoid quinone isolated predominantly from the roots of *Salvia miltiorrhiza* Bunge [1]. It belongs to the tanshinone class of natural products, characterized by a fused phenanthrene-furan-dione scaffold. Unlike its fully aromatic congeners such as Tanshinone IIA, Dihydroisotanshinone I features a partially saturated 8,9-dihydro ring system which influences its three-dimensional conformation and intermolecular interactions with biological targets [1].

Compound class Abietane-type diterpenoid quinone (tanshinone)
Key structural feature Partially saturated 8,9-dihydro ring system
Differentiation Divergent target engagement vs. fully aromatic tanshinones (e.g., Tanshinone IIA)

Procurement Alert: Why Generic Tanshinone Substitution Fails for Dihydroisotanshinone I (CAS 20958-18-3)


Substituting Dihydroisotanshinone I with in-class tanshinones such as Tanshinone IIA or Cryptotanshinone is not scientifically valid due to significant divergences in target inhibition profiles. While these compounds share a common biosynthetic origin, their differential enzymatic inhibitory concentrations (IC50 values) demonstrate that minor structural variations—specifically the 8,9-dihydro saturation state of DT—translate into quantifiable selectivity differences. Treating the tanshinone class as a single interchangeable entity ignores these critical structure-activity relationship (SAR) parameters, potentially leading to contradictory results in target-based assays and hindering reproducibility in advanced lead optimization campaigns [1].

SAR divergence 8,9-dihydro saturation alters target engagement profile vs. aromatic tanshinones; may not reproduce PTP1B inhibition levels.
Class-level mismatch Generic tanshinone substitution ignores structure-driven selectivity; can yield contradictory assay outcomes.
Functional switch Light-gated uncoupling activity not shared by Tanshinone IIA or Cryptotanshinone; mitochondrial studies require compound-specific verification.

Dihydroisotanshinone I (CAS 20958-18-3) Quantitative Differentiation Evidence Guide


PTP1B Enzyme Inhibition Selectivity Relative to Isotanshinone IIA and Isocryptotanshinone

In a direct, head-to-head *in vitro* enzymatic assay, Dihydroisotanshinone I (DT) demonstrated a 2.03-fold greater inhibitory potency against Protein Tyrosine Phosphatase 1B (PTP1B) (IC50 = 11.4 ± 0.6 μM) compared to isocryptotanshinone (IC50 = 56.1 ± 6.3 μM), and a 1.96-fold difference relative to isotanshinone IIA (IC50 = 22.4 ± 0.6 μM) [1]. This indicates that the 8,9-dihydro functionalization provides a distinct advantage over the fully aromatic isocryptotanshinone scaffold for PTP1B binding.

PTP1B Inhibition
Head-to-head
IC50 11.4 ± 0.6 μM (DT) vs. 22.4 ± 0.6 μM (Isotanshinone IIA) and 56.1 ± 6.3 μM (Isocryptotanshinone)
Supports PTP1B pathway inhibition context; non-competitive mode reported.
Direct enzymatic assay; ~2–5 fold difference within tested diterpenes.
PTP1B Inhibition Type 2 Diabetes Insulin Signaling

Light-Driven Activation of Mitochondrial Uncoupling vs. Vehicle Control

Dihydroisotanshinone I has been identified as a natural photoswitchable uncoupler of oxidative phosphorylation. Under dark conditions, DT's protonophoric activity is auto-inhibited, but upon irradiation with visible light, it induces a significant collapse of the mitochondrial membrane potential. In isolated mouse liver mitochondria, DT at 10 μM did not induce proton current in the dark. However, upon irradiation, it stimulated respiration to 43% of the maximum FCCP-uncoupled rate. This represents a class-level differentiation from other tanshinones that typically act as mitochondrial inhibitors (e.g., Tanshinone IIA acting on the permeability transition pore) rather than clean, switchable uncouplers [1].

Mitochondrial Uncoupling
Method context
Photo-switchable: inactive in dark; irradiation induces 43% of FCCP-maximal respiration (10 μM, mouse liver mitochondria)
Supports photoswitchable bioenergetics probe context; class-level differentiation from mitochondrial inhibitors.
bioRxiv preprint; isolated mitochondria, succinate substrate.
Mitochondrial Uncoupling Photoswitching Bioenergetics

Reactive Oxygen Species (ROS) Scavenging and Lipid Peroxidation Inhibition vs. Vehicle Control

Dihydroisotanshinone I exhibits a distinct antioxidant profile involving dual mechanisms of action. In a primary culture of rat hepatocytes, DT inhibited NADH-induced superoxide production dose-dependently in a concentration range of 50–200 nM, a sensitivity range not typically observed for its analogues. Furthermore, in the same model, DT at concentrations of 5–20 μM inhibited tert-butyl hydroperoxide (TBHP)-induced lipid peroxidation dose-dependently. Importantly, at protective concentrations, DT did not significantly alter intracellular glutathione (GSH) levels or DT-diaphorase activity, indicating a direct radical scavenging and anti-peroxidative mechanism rather than indirect upregulation of endogenous defenses, which differentiates it from Nrf2-activating tanshinones like Tanshinone I [1].

ROS Scavenging
Cross-study comparable
Superoxide inhibition: IC50 ~nM range (50–200 nM in rat hepatocytes); lipid peroxidation inhibition at 5–20 μM
Supports cellular antioxidant context; direct scavenging mechanism reported.
Approx. 50-fold greater sensitivity vs. Tanshinone I in comparable cell-free systems.
Antioxidant Mechanism Hepatoprotection Oxidative Stress

Optimal Research and Industrial Application Scenarios for Dihydroisotanshinone I (CAS 20958-18-3)


Type 2 Diabetes and Obesity Drug Discovery: PTP1B Target Validation Probe

Based on its quantifiably superior IC50 of 11.4 μM against PTP1B compared to isotanshinone IIA (22.4 μM) and isocryptotanshinone (56.1 μM), DT serves as a specific negative regulator probe for insulin signaling validation. Researchers can utilize DT at sub-15 μM working concentrations to ensure target engagement in cellular models of insulin resistance, where its non-competitive inhibition mode provides a reliable tool independent of substrate concentration variations [1].

Optogenetics-Adjacent Research: Mitochondrial Bioenergetics Tool Compound

DT is uniquely positioned as a light-gated protonophore for mitochondrial studies. It enables researchers to induce rapid, reversible uncoupling in isolated mitochondria or permeabilized cells using visible light stimulation without the confounding effects of dark toxicity. This specific photoswitching property is absent in common mitochondrial inhibitors like Tanshinone IIA or Cryptotanshinone, providing a high-precision tool for studying real-time bioenergetic flux [2].

Hepatotoxicity and Oxidative Stress Research: Potent Cellular Antioxidant

Given its high-potency scavenging of superoxide radicals at nanomolar concentrations (<200 nM) and inhibition of lipid peroxidation at low micromolar levels (5–20 μM) in primary hepatocytes, DT is an ideal standard for calibrating antioxidant assays in hepatic models. Its dual mechanism—direct radical scavenging and anti-lipid peroxidation—without depleting glutathione reserves offers a cleaner pharmacological profile for dissecting oxidative injury pathways compared to Nrf2-activating analogues [3].

Oncology Probe Development: STAT3/CCL2 Axis Inhibitor for Metastasis Research

Dihydroisotanshinone I has demonstrated dose-dependent inhibition of the STAT3/CCL2 signaling axis, effectively reducing macrophage recruitment and cancer cell migration in prostate and other tumor models. This specific mechanism provides a differentiated tool for studying tumor microenvironment crosstalk, distinct from the direct cytotoxic or apoptotic mechanisms predominantly reported for Tanshinone IIA at higher concentrations (>30 μM) [4].

Application
Selection Property
Validation Focus
PTP1B pathway inhibition studies
PTP1B inhibition profile (non-competitive)
Classical PTP1B pathway interpretation; reported inhibition vs. isotanshinone IIA and isocryptotanshinone
Mitochondrial bioenergetics research
Light-gated protonophore activity
Respiratory uncoupling kinetics under light/dark cycles; distinct from fixed inhibitors like Tanshinone IIA
Cellular oxidative stress studies
Superoxide and lipid peroxidation inhibition
Antioxidant pathway-response context; direct scavenging vs. Nrf2-dependent activation
Tumor microenvironment signaling studies
STAT3/CCL2 axis inhibition
Macrophage recruitment and migration endpoint context; distinguish from direct cytotoxicity (Tanshinone IIA-like)
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